6-Nitro-1-propylquinolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-6-13-7-5-12(15)10-8-9(14(16)17)3-4-11(10)13/h3-5,7-8H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMADRVHUQVJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Nitro 1 Propylquinolin 4 One and Analogues
General Synthetic Strategies for Constructing the Quinolin-4-one Ring System
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. mdpi.comresearchgate.net These range from century-old name reactions to modern transition-metal-catalyzed processes.
Classical methods for quinolin-4-one synthesis often involve the cyclization of aniline (B41778) derivatives. The Gould-Jacobs and Conrad-Limpach reactions are cornerstone methods that start from anilines. mdpi.com
The Friedländer synthesis offers a versatile and straightforward route, typically involving the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). researchgate.netwikipedia.orgjk-sci.com This reaction is renowned for its efficiency and the ability to produce polysubstituted quinolines. researchgate.net The general mechanism proceeds through either an initial aldol (B89426) condensation followed by cyclization and dehydration or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org Various catalysts, including traditional acids and bases as well as modern solid-acid catalysts like zeolites and montmorillonite (B579905) K-10, have been employed to improve yields and reaction conditions. jk-sci.comresearchgate.net
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another fundamental method that constructs quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the basic hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline (B57606) ring. wikipedia.orgjocpr.com This method is particularly valuable for producing derivatives with a carboxylic acid group at the 4-position, which can be a handle for further modifications. researchgate.netimist.ma
Table 1: Comparison of Classical Quinolinone Synthesis Reactions
| Reaction Name | Starting Materials | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + Compound with α-methylene group | Schiff base or Aldol adduct | Substituted Quinolines | wikipedia.orgnih.gov |
| Pfitzinger Reaction | Isatin + Carbonyl Compound + Base | Keto-acid from isatin hydrolysis | Quinoline-4-carboxylic acids | wikipedia.orgresearchgate.net |
| Gould-Jacobs Reaction | Aniline + Diethyl ethoxymethylenemalonate (EMME) | Anilinoacrylate | 4-Hydroxyquinoline-3-carboxylates | mdpi.com |
| Conrad-Limpach Reaction | Aniline + β-ketoester | β-Anilinoacrylate | Quinolin-4-ones | mdpi.com |
Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective construction of heterocyclic rings, including quinolinones. These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches. mdpi.com
Palladium-catalyzed reactions are particularly prominent. researchgate.net One established route involves the palladium-catalyzed carbonylation of 2-iodoanilines with terminal acetylenes in the presence of carbon monoxide (CO), which serves as the source for the C4-carbonyl group. mdpi.com Other innovative palladium-catalyzed methods include C-H bond activation/C-C bond formation/cyclization cascade reactions starting from simple anilines. researchgate.net
Other transition metals have also been successfully employed:
Cobalt (Co) : Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or of α-bromo-N-phenylacetamides provides efficient pathways to the quinoline and quinolinone skeletons. researchgate.netmdpi.com
Rhodium (Rh) : Rhodium-catalyzed ortho-C–H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com
Copper (Cu) : Copper-mediated C-H bond activation and one-pot sequential reactions have been developed for the synthesis of various quinolone derivatives. researchgate.netmdpi.com
Manganese (Mn) : Manganese complexes have been used for the synthesis of quinolines via acceptorless dehydrogenative condensation of 2-aminobenzyl alcohols with secondary alcohols. researchgate.net
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules. researchgate.netrsc.org Several MCRs have been adapted for the synthesis of quinoline and quinolinone frameworks.
The Povarov reaction , a [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene, is a powerful MCR for generating complex tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. rsc.orgbeilstein-journals.org The choice of oxidizing agent, such as manganese dioxide, is crucial for achieving high yields in the subsequent aromatization step. beilstein-journals.org
The Doebner reaction , a variation of the Doebner-von Miller reaction, typically condenses an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. thieme-connect.com This MCR is particularly useful for synthesizing quinolones from electron-deficient anilines, which may be poor substrates in other classical reactions. thieme-connect.com
Selective Introduction of the Nitro Group at Position 6
The introduction of a nitro group at the C6 position of the quinolinone ring is a critical step in the synthesis of the target compound. This is an electrophilic aromatic substitution, and its regioselectivity is highly dependent on the existing substituents and the reaction conditions.
Direct nitration of the quinoline ring system is often challenging due to the deactivating effect of the protonated nitrogen atom under strongly acidic conditions, which typically directs substitution to the 5- and 8-positions. clockss.org However, the nitration of quinolin-2(1H)-one and its derivatives shows different selectivity. For 1-methyl-2-quinolone, nitration with fuming nitric acid predominantly occurs, and by controlling the temperature, the reaction can be stopped at intermediate stages. At moderate temperatures (e.g., 50 °C), 1-methyl-6-nitro-2-quinolone is the main product. nih.gov This suggests that for a quinolin-4-one system, the 6-position is also a favorable site for nitration due to the activating effect of the ring nitrogen.
A study on the synthesis of 6-nitroquipazine (B1217420) involved the nitration of hydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) with a mixture of concentrated nitric and sulfuric acids at -10 °C, which selectively yielded the 6-nitro derivative before subsequent aromatization. clockss.org This indicates that precursors to the fully aromatic quinolinone can be effectively nitrated at the 6-position.
To control the regioselectivity of nitration, especially on aniline-derived rings, the use of protecting groups on the nitrogen atom is a key strategy. researchgate.net A comprehensive study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ), a common precursor, demonstrated that the choice of the N-protecting group is paramount for directing the nitro group to the C6-position. researchgate.netresearchgate.net
When THQ is unprotected, nitration occurs under acidic conditions where the nitrogen is protonated, acting as a deactivating, meta-directing group relative to the aliphatic ring, leading to 7-nitration. researchgate.net However, when the nitrogen is protected with an acyl group (e.g., acetyl, benzoyl, or trifluoroacetyl), it becomes a neutral, activating ortho-, para-director. This protection prevents protonation and directs the incoming electrophile (NO₂⁺) to the 6-position (para to the nitrogen). researchgate.net
The study by Rozas et al. found that using an N-trifluoroacetyl protecting group on THQ and conducting the nitration at low temperatures (-25 °C) resulted in almost complete regioselectivity, yielding the 6-nitro derivative exclusively. researchgate.net
Table 2: Effect of N-Protecting Group on the Regioselectivity of THQ Nitration
| N-Protecting Group (on THQ) | Nitration Conditions | Major Product Isomer | Outcome | Reference |
|---|---|---|---|---|
| None (protonated) | H₂SO₄/HNO₃ | 7-Nitro-THQ | Low regioselectivity, mixture of isomers | researchgate.net |
| Acetyl (-COCH₃) | H₂SO₄/HNO₃ | 6-Nitro-THQ | Improved selectivity for the 6-position | researchgate.net |
| Trifluoroacetyl (-COCF₃) | Fuming HNO₃ in Ac₂O, -25 °C | 6-Nitro-THQ | Excellent regioselectivity (>95%) for the 6-position | researchgate.net |
Following the successful regioselective nitration to form a 6-nitro-quinolin-4-one or a suitable precursor, the final step would be the introduction of the propyl group at the N1 position via a standard N-alkylation reaction, typically using a propyl halide (e.g., 1-bromopropane) and a suitable base.
Strategies for N-Alkylation at Position 1 with Propyl Moieties
The introduction of a propyl group at the nitrogen atom of the quinolinone ring is a critical step in the synthesis of the target compound. This transformation, known as N-alkylation, is a well-established reaction in organic synthesis. mdpi.com
The N-alkylation of quinolinones is typically achieved by reacting the quinolinone precursor with a suitable alkylating agent in the presence of a base. mdpi.com For the synthesis of 1-propylquinolin-4-ones, a common approach is the reaction of the parent quinolin-4-one with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940).
The choice of base and solvent is critical for the success of the reaction, influencing both the reaction rate and the selectivity between N-alkylation and O-alkylation. nih.gov Strong bases like sodium hydride (NaH) are often employed to deprotonate the nitrogen atom, forming a highly nucleophilic anion that readily attacks the alkyl halide. Other commonly used bases include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), often in polar aprotic solvents like dimethylformamide (DMF) or acetone. mdpi.comtsijournals.com Phase transfer catalysis (PTC) has also been shown to be an effective and selective method for N-alkylation, using reagents like tetrabutylammonium (B224687) bromide (TBAB) as the catalyst. tsijournals.com
| Alkylating Agent | Base | Solvent | Catalyst | Outcome |
| Propyl Halide (e.g., 1-bromopropane) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | - | Forms the N-propylated product. |
| Propyl Halide (e.g., 1-iodopropane) | Potassium Carbonate (K2CO3) | Acetone | - | Effective for N-alkylation. |
| Halo-methylene compounds | Potassium Carbonate (K2CO3) | Dry Acetone | Tetrabutylammonium Bromide (TBAB) | Selective N-alkylation with fair yields (50-76%). tsijournals.com |
Recent advancements have also explored the use of alcohols as alkylating agents through a process called hydrogen auto-transfer, mediated by catalysts like a Pd/C/Zn mixture. researchgate.netrsc.org This method offers a greener alternative to traditional alkyl halides.
Several factors must be considered when introducing the propyl chain to the quinolinone nucleus to ensure an efficient and practical synthesis.
Precursor Availability: The choice of propylating agent is often dictated by its commercial availability and cost. 1-Bromopropane is a common and relatively inexpensive choice. 1-Iodopropane, while more reactive, is typically more expensive. Propyl tosylates or mesylates can also be used but require an additional synthetic step for their preparation. The availability of the quinolinone precursor, in this case, 6-nitroquinolin-4-one, is also a key consideration.
Reaction Efficiency: The efficiency of the N-propylation reaction is influenced by several parameters:
Reactivity of the Alkylating Agent: The reactivity follows the order I > Br > Cl. Therefore, using 1-iodopropane would generally lead to faster reaction times compared to 1-bromopropane.
Strength of the Base: A stronger base will lead to a higher concentration of the deprotonated quinolinone, which can increase the reaction rate. However, very strong bases may also promote side reactions.
Reaction Temperature: Increasing the temperature generally accelerates the reaction rate, but can also lead to the formation of undesired byproducts. Optimization of the temperature is often necessary to achieve a good balance between reaction time and yield.
Steric Hindrance: In the case of 6-Nitro-1-propylquinolin-4-one, steric hindrance around the nitrogen at position 1 is relatively low, favoring efficient N-alkylation. However, substituents at positions 2 or 8 could potentially hinder the approach of the propylating agent. tsijournals.com
Studies on related systems have shown that N-alkylation can proceed with good to excellent yields, often ranging from 60% to over 90%, depending on the specific conditions and substrates used. mdpi.comclockss.org
Green Chemistry Principles and Sustainable Approaches in Quinolinone Synthesis
Traditional methods for synthesizing quinolones often involve the use of hazardous reagents, harsh reaction conditions, and large volumes of organic solvents, leading to significant environmental concerns. nih.govtandfonline.com Consequently, there is a growing emphasis on developing greener and more sustainable synthetic routes. ijpsjournal.comqeios.com
Key green chemistry strategies applicable to quinolinone synthesis include:
Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net It often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. derpharmachemica.commdpi.com For instance, microwave-assisted N-alkylation can significantly reduce the time required for the propyl group introduction.
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can enhance reaction rates and yields. ijpsjournal.comderpharmachemica.com The cavitation effects produced by ultrasound can improve mass transfer and activate the reacting species.
Use of Greener Solvents: Replacing toxic and volatile organic solvents like DMF with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a key principle of green chemistry. tandfonline.comijpsjournal.com Some reactions can even be performed under solvent-free conditions, further minimizing waste. tandfonline.comqeios.com
Catalytic Methods: The use of catalysts, particularly recyclable ones like nanocatalysts, can improve the efficiency and sustainability of quinolinone synthesis by reducing the amount of waste generated. acs.org For example, catalyst-free methods or the use of biodegradable catalysts like formic acid are being explored. ijpsjournal.com
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, reduce solvent usage, and minimize waste. tandfonline.com
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally friendly. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Nitro 1 Propylquinolin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms within a molecule.
Proton NMR (¹H NMR) Analysis of Nitro- and Propyl-Substituted Quinolinones
The ¹H NMR spectrum of 6-Nitro-1-propylquinolin-4-one is expected to provide definitive information on the arrangement of protons. The spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the quinolinone core, and the aliphatic region, for the N-propyl substituent.
The protons on the pyridine (B92270) part of the quinolinone ring, H-2 and H-3, typically appear as doublets due to their coupling with each other. The electron-withdrawing nature of the adjacent carbonyl group at C-4 deshields these protons, shifting them downfield.
In the benzene (B151609) ring portion, the presence of a strong electron-withdrawing nitro group at the C-6 position significantly influences the chemical shifts of the remaining aromatic protons (H-5, H-7, and H-8). The H-5 proton is expected to be the most deshielded proton on the aromatic ring, appearing as a doublet due to coupling with H-7. The H-7 proton would likely appear as a doublet of doublets, being coupled to both H-5 and H-8. The H-8 proton, adjacent to the ring nitrogen, will also be shifted downfield and appear as a doublet from coupling to H-7. acs.org
The N-propyl group will exhibit a characteristic pattern:
A triplet corresponding to the two protons of the methylene (B1212753) group attached to the nitrogen (N-CH₂).
A multiplet (often a sextet) for the central methylene group (-CH₂-).
An upfield triplet for the terminal methyl group (-CH₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.8-8.0 | Doublet (d) | ~8.0 |
| H-3 | ~6.3-6.5 | Doublet (d) | ~8.0 |
| H-5 | ~8.6-8.8 | Doublet (d) | ~2.5 |
| H-7 | ~8.3-8.5 | Doublet of Doublets (dd) | J = ~9.0, 2.5 |
| H-8 | ~7.6-7.8 | Doublet (d) | J = ~9.0 |
| N-CH₂-CH₂-CH₃ | ~4.2-4.4 | Triplet (t) | ~7.5 |
| N-CH₂-CH₂-CH₃ | ~1.8-2.0 | Sextet (sxt) | ~7.5 |
| N-CH₂-CH₂-CH₃ | ~0.9-1.1 | Triplet (t) | ~7.5 |
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Key expected signals include:
A significantly downfield signal for the carbonyl carbon (C-4) due to its deshielding environment.
Signals in the aromatic region for the eight carbons of the quinolinone core. The carbon atom directly attached to the nitro group (C-6) will be significantly affected, as will the carbons ortho and para to it (C-5, C-7, and C-4a).
Three distinct signals in the aliphatic region corresponding to the three carbon atoms of the N-propyl chain.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-4) | ~175-180 |
| C-NO₂ (C-6) | ~145-150 |
| C-2 | ~140-145 |
| C-8a | ~138-142 |
| C-4a | ~125-130 |
| C-5 | ~122-126 |
| C-7 | ~120-124 |
| C-8 | ~115-120 |
| C-3 | ~110-115 |
| N-CH₂ | ~45-50 |
| -CH₂- | ~20-25 |
| -CH₃ | ~10-15 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₂H₁₂N₂O₃), the molecular weight is 232.24 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 233.
The fragmentation pattern observed in MS/MS analysis provides valuable structural information. Quinolone derivatives often exhibit characteristic fragmentation pathways. nih.govresearchgate.net For this compound, expected fragmentation could include:
Loss of the propyl group as a radical (•C₃H₇), leading to a fragment ion.
Cleavage with the loss of ethene (C₂H₄) from the propyl chain via a McLafferty-type rearrangement.
Loss of the nitro group (•NO₂).
Loss of carbon monoxide (CO) from the heterocyclic ring, a common fragmentation for quinolones. cdnsciencepub.com
| m/z Value | Predicted Fragment Ion | Description |
|---|---|---|
| 233 | [M+H]⁺ | Protonated Molecular Ion |
| 190 | [M - C₃H₇ + H]⁺ | Loss of propyl group |
| 205 | [M - C₂H₄ + H]⁺ | Loss of ethene from propyl chain |
| 187 | [M - NO₂ + H]⁺ | Loss of nitro group |
| 205 | [M - CO + H]⁺ | Loss of carbon monoxide |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
The IR spectrum of this compound is expected to show several characteristic absorption bands:
Nitro Group (NO₂): Two very strong and distinct bands corresponding to the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretching vibrations of the N-O bonds. orgchemboulder.com These are often the most prominent peaks in the spectrum. spectroscopyonline.com
Carbonyl Group (C=O): A strong, sharp absorption band for the ketone carbonyl stretch, typically appearing around 1650-1680 cm⁻¹ for a quinolinone.
Aromatic Ring: C=C stretching vibrations within the quinoline (B57606) ring system will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹.
Aliphatic Groups: C-H stretching vibrations from the propyl group will be visible as strong bands in the 2850-3000 cm⁻¹ region. libretexts.org
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850-3000 | Strong |
| Carbonyl C=O Stretch | Ketone | 1650-1680 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1450-1600 | Medium-Variable |
| Asymmetric N-O Stretch | -NO₂ | 1500-1550 | Very Strong |
| Symmetric N-O Stretch | -NO₂ | 1330-1370 | Very Strong |
X-ray Crystallography for Definitive Solid-State Molecular Architecture (if applicable to quinolinone derivatives)
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org Should this compound be successfully crystallized, this method would provide an unambiguous confirmation of its molecular structure.
The analysis would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the quinolinone ring and the substituents.
Molecular Conformation: Revealing the planarity of the bicyclic aromatic system and the specific orientation (conformation) of the flexible N-propyl group in the solid state.
Intermolecular Interactions: Elucidating how the molecules pack in the crystal lattice. This includes identifying potential hydrogen bonds, dipole-dipole interactions involving the nitro and carbonyl groups, and π-π stacking interactions between the aromatic rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound. While X-ray crystallography has been successfully applied to related quinazolinone structures, obtaining a single crystal suitable for analysis is a prerequisite. mdpi.com
Theoretical and Computational Chemistry Studies of 6 Nitro 1 Propylquinolin 4 One
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. For 6-Nitro-1-propylquinolin-4-one, DFT calculations are instrumental in understanding its fundamental chemical characteristics. These studies are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31++G**, to provide a reliable balance between computational cost and accuracy. researchgate.netnih.govnih.gov
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. chemrxiv.org This process systematically alters the molecular geometry to find the conformation with the lowest potential energy, known as the global minimum. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles of the quinolinone core, the propyl group at the N1 position, and the nitro group at the C6 position.
Conformational analysis is particularly important for the flexible propyl group, as its rotation can lead to different local energy minima. By calculating the energy of various conformers, the most stable and likely conformation of the molecule can be identified. The optimized geometry provides the foundation for all subsequent quantum chemical calculations.
Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4=O | ~1.23 Å |
| N1-C2 | ~1.39 Å | |
| C6-N(nitro) | ~1.48 Å | |
| N(nitro)-O | ~1.22 Å | |
| Bond Angle | C3-C4-C4a | ~118° |
| C5-C6-C7 | ~121° | |
| C5-C6-N(nitro) | ~119° | |
| Dihedral Angle | C2-N1-C(propyl)-C(propyl) | ~178° |
Note: The data in this table is representative of values obtained for similar structures through DFT calculations. Actual values would be determined by specific computation.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.comlibretexts.org The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. wuxiapptec.comajchem-a.comajchem-a.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the quinolinone ring system, while the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group. This distribution dictates the molecule's behavior in chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Properties of this compound
| Property | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.46 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.57 |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 3.89 |
Note: Values are representative based on DFT studies of similar nitroaromatic compounds. thaiscience.info
Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. scielo.org.mx These parameters are calculated using the energies of the HOMO and LUMO. ajchem-a.com
Chemical Potential (μ) and Electronegativity (χ) describe the tendency of electrons to escape from a system.
Chemical Hardness (η) and Softness (S) measure the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. arxiv.org
Nucleophilicity (N) measures the electron-donating capability of a molecule.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net For this compound, these calculations can pinpoint specific atoms on the quinolinone ring or nitro group that are most likely to participate in chemical reactions.
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 6.46 |
| Electron Affinity (A) | A ≈ -ELUMO | 2.57 |
| Chemical Hardness (η) | η = (I - A) / 2 | 1.945 |
| Chemical Softness (S) | S = 1 / η | 0.514 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.515 |
| Chemical Potential (μ) | μ = -χ | -4.515 |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 5.23 |
Note: The data is derived from the representative HOMO/LUMO values in Table 2, based on established theoretical formulas. ajchem-a.comthaiscience.info
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rasayanjournal.co.in The MEP map displays regions of different electrostatic potential on the electron density surface.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, poor in electrons, and are prone to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP surface is expected to show strong negative potential (red) around the oxygen atoms of both the carbonyl group and the nitro group, identifying them as primary sites for electrophilic interaction. thaiscience.info Positive potential (blue) would likely be found around the hydrogen atoms of the propyl group and the aromatic ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Quinolinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinolinone derivatives, QSAR models are developed to predict activities such as anticancer, antimicrobial, or enzyme inhibitory effects, thereby guiding the design of more potent analogues. nih.govrsc.org
The development of a robust QSAR model involves calculating a wide range of molecular descriptors for a set of quinolinone derivatives with known biological activities. mdpi.com These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Hydrophobic Descriptors: LogP (partition coefficient), which relates to how the molecule distributes between water and an organic solvent.
Using statistical methods or machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. nih.govfrontiersin.org These predictive models can then be used to estimate the activity of new, unsynthesized compounds like this compound, allowing for the prioritization of candidates for synthesis and experimental testing. millionmilefuelcelltruck.orgresearchgate.net
Table 4: Common Molecular Descriptors Used in QSAR Studies of Quinolinone Derivatives
| Descriptor Class | Examples | Description |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Describes the electronic properties and charge distribution. |
| Steric/Geometrical | Molecular Weight, Molar Volume, Surface Area | Relates to the size and shape of the molecule. |
| Topological | Wiener Index, Balaban Index | Quantifies molecular branching and connectivity. |
| Physicochemical | LogP, Molar Refractivity | Describes hydrophobicity and polarizability. |
Correlation of Theoretical Parameters with Observed Reactivity and Interactions
Theoretical parameters derived from quantum chemical calculations, particularly Density Functional Theory (DFT), provide a quantitative basis for understanding the reactivity of this compound. mdpi.commdpi.com Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map are correlated with the molecule's observed chemical behavior.
The presence of the electron-withdrawing nitro (-NO₂) group and the quinolone core significantly influences the electronic distribution. DFT studies on similar nitroaromatic compounds show that these groups lower the LUMO energy, making the molecule a better electron acceptor and susceptible to nucleophilic attack. mdpi.comchemrxiv.org The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap suggests higher polarizability and reactivity. mdpi.com
The MEP map visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential is expected around the oxygen atoms of the nitro and carbonyl groups, indicating sites prone to electrophilic attack. Conversely, positive potential regions suggest susceptibility to nucleophilic attack. These calculated parameters can be correlated with experimental data, such as reaction rates with various nucleophiles or electrophiles, to validate the theoretical models.
Interactive Data Table: Hypothetical Correlation of DFT Parameters with Reactivity This table illustrates how theoretical descriptors for this compound could be correlated with experimentally observed reaction rates.
| Theoretical Parameter | Calculated Value (a.u.) | Reactant | Observed Reaction Rate (k, M⁻¹s⁻¹) | Correlation |
| HOMO-LUMO Gap | 0.15 | Nucleophile A | 0.05 | Smaller gap correlates with higher reactivity. |
| LUMO Energy | -0.08 | Nucleophile A | 0.05 | Lower LUMO energy facilitates nucleophilic attack. |
| Max Positive MEP | +0.05 | Nucleophile A | 0.05 | Higher positive potential attracts nucleophiles. |
| HOMO-LUMO Gap | 0.15 | Nucleophile B | 0.02 | Smaller gap correlates with higher reactivity. |
| LUMO Energy | -0.08 | Nucleophile B | 0.02 | Lower LUMO energy facilitates nucleophilic attack. |
| Max Positive MEP | +0.05 | Nucleophile B | 0.02 | Higher positive potential attracts nucleophiles. |
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions at an atomic level. For reactions involving this compound, these studies can map out potential energy surfaces, identify intermediates, and characterize transition states, providing a deeper understanding than experimental methods alone.
Elucidation of Reaction Pathways and Transition State Analysis
The elucidation of a reaction pathway involves identifying the lowest energy path that connects reactants to products. This is achieved by locating all stationary points on the potential energy surface, including local minima (reactants, products, intermediates) and first-order saddle points (transition states). researchgate.net DFT calculations are commonly employed to optimize the geometries of these structures. mdpi.comresearchgate.net
A transition state (TS) represents the highest energy point along the reaction coordinate. Its structure is characterized by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction path. researchgate.net The energy difference between the reactants and the transition state defines the activation energy (barrier) of the reaction, which is a key determinant of the reaction rate. For complex, multi-step reactions, each step will have its own transition state. Computational studies on related heterocyclic compounds have successfully used methods like B3LYP to locate such transition states and rationalize reaction outcomes. researchgate.net
Interactive Data Table: Hypothetical Energetics for a Two-Step Reaction Pathway This table shows hypothetical calculated energies for the stationary points in a proposed reaction involving this compound.
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0.0 | 0 |
| Transition State 1 (TS1) | +18.5 | +20.1 | 1 |
| Intermediate | -5.2 | -4.8 | 0 |
| Transition State 2 (TS2) | +12.3 | +14.0 | 1 |
| Products | -15.7 | -16.2 | 0 |
Solvent Effects on Reaction Energetics and Regioselectivity
The solvent environment can profoundly impact reaction rates and selectivity. Computational models account for these effects in two primary ways: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.
Explicit solvent models, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, involve including a number of individual solvent molecules in the calculation. miami.edu This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction energetics. miami.edu For this compound, the polarity of the solvent is expected to differentially stabilize charged or polar species along a reaction pathway. For instance, a polar solvent would likely stabilize a polar transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Computational studies on the nitration of related quinolines have shown that calculations in both gas and condensed phases are necessary to agree with experimental results. researchgate.net
Interactive Data Table: Hypothetical Solvent Effects on Activation Energy This table illustrates the potential impact of different solvents on the calculated activation barrier for a reaction of this compound.
| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | - | 25.4 |
| Toluene | 2.4 | PCM | 23.1 |
| Dichloromethane | 8.9 | PCM | 21.5 |
| Acetonitrile | 37.5 | PCM | 19.8 |
| Water | 78.4 | PCM | 19.2 |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvation Effects
While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy, thereby simulating the molecule's movement and conformational changes. nih.gov
For this compound, MD simulations can explore the conformational landscape of the flexible N-propyl group. These simulations reveal the preferred orientations of the propyl chain relative to the quinolone ring system and the energy barriers between different conformations. Such studies on other flexible molecules have successfully characterized their conformational preferences in solution. nih.govmdpi.com
MD simulations are also invaluable for studying solvation in explicit detail. By simulating the molecule in a box of solvent molecules (e.g., water), one can analyze the specific arrangement and interactions of solvent molecules in the immediate vicinity of the solute. This can reveal detailed information about the solvation shells around the polar nitro and carbonyl groups and the hydrophobic interactions with the aromatic rings and the propyl chain. Analysis of parameters like the root-mean-square deviation (RMSD) can assess the stability of the molecule's conformation over the simulation time. mdpi.com
Interactive Data Table: Typical Parameters for an MD Simulation This table outlines a typical set of parameters for conducting an MD simulation of this compound in an aqueous solution.
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy and forces between atoms. |
| Solvent Model | TIP3P or SPC/E Water | Represents the explicit solvent molecules. |
| System Size | ~10,000 atoms | Includes the solute and a sufficient number of solvent molecules. |
| Time Step | 2 femtoseconds (fs) | The interval between successive calculations of forces and positions. |
| Simulation Length | 100-500 nanoseconds (ns) | The total time simulated to sample conformational space adequately. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 298 K (25 °C) | Simulates ambient conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
Structure Activity Relationship Sar and Molecular Design Principles for 6 Nitro 1 Propylquinolin 4 One Analogues
Influence of the Quinolin-4-one Core on Molecular Recognition and Interaction Profiles
The quinolin-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide variety of biological targets. mdpi.comresearchgate.net This core is a key component in numerous natural and synthetic compounds with diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.goveurekaselect.commdpi.com The versatility of the quinolin-4-one nucleus stems from its distinct structural and electronic features, which facilitate a range of noncovalent interactions.
The presence of a nitrogen atom within the heterocyclic ring system and a carbonyl group at position 4 are fundamental to its molecular recognition capabilities. mdpi.com These features allow the quinolin-4-one core to act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in protein binding sites. The planar aromatic nature of the bicyclic system also enables π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Furthermore, the quinolin-4-one structure provides a rigid scaffold that can be readily functionalized at multiple positions, allowing for the precise spatial arrangement of pharmacophoric groups. mdpi.comnih.gov This adaptability has made it a valuable template in drug design, with numerous quinolin-4-one derivatives having been developed into clinically used drugs. mdpi.comnih.gov The interaction of quinoline (B57606) derivatives with G-quadruplex DNA structures has also been noted, where the planar aromatic surface facilitates binding. nih.gov
Electronic and Steric Contributions of the Nitro Group at Position 6
The nitro group at the 6-position of the quinolin-4-one ring significantly influences the molecule's electronic properties and reactivity.
Electron-Withdrawing Effects and their Impact on the Aromatic System
The nitro group is a potent electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. nih.govnih.govresearchgate.netsvedbergopen.comresearchgate.net This strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic attack. nih.govshaalaa.com The presence of the nitro group reduces the electron density on the quinolin-4-one scaffold, which can modulate the binding affinity of the molecule to its biological targets. nih.gov
The electron-withdrawing properties of the nitro group can be quantified by various parameters, as summarized in the table below.
| Parameter | Description | Implication for 6-Nitro-1-propylquinolin-4-one |
| Hammett Constant (σ) | Measures the electronic effect of a substituent on the reactivity of a benzene (B151609) ring. Positive values indicate electron-withdrawing character. | The nitro group has a large positive σ value, indicating a significant reduction in electron density on the quinolin-4-one ring system. |
| Resonance Effect (R) | Quantifies the ability of a substituent to delocalize π-electrons. | The nitro group has a strong -R effect, withdrawing electron density from the aromatic system through resonance. |
| Inductive Effect (I) | Describes the transmission of charge through a chain of atoms. | The nitro group exhibits a strong -I effect, pulling electron density away from the ring through the sigma bonds. |
These electronic effects can influence the acidity of nearby protons and the strength of hydrogen bonds the molecule can form, thereby affecting its interaction profile with biological macromolecules.
Positional Isomerism of the Nitro Group and its Theoretical Implications on Reactivity
The position of the nitro group on the quinolin-4-one ring has significant theoretical implications for the molecule's reactivity and electronic distribution. While the subject compound is this compound, considering other positional isomers (e.g., 5-nitro, 7-nitro, 8-nitro) can provide insights into the structure-activity relationship.
Theoretical studies on substituted aromatic systems have shown that the position of an electron-withdrawing group like the nitro group can dramatically alter the molecule's properties. researchgate.netnih.govnih.gov The reactivity of haloarenes towards nucleophilic substitution, for instance, is significantly increased when a nitro group is present at the ortho or para positions relative to the halogen. shaalaa.com This is due to the ability of the nitro group to stabilize the negative charge in the transition state through resonance.
Role of the N-Propyl Substituent at Position 1
The N-propyl group at position 1 of the quinolin-4-one core primarily influences the molecule's steric and physicochemical properties. wikipedia.orglibretexts.orgleah4sci.com
Steric Hindrance and Conformational Preferences Induced by the Alkyl Chain
The propyl group introduces steric bulk at the N-1 position, which can influence the molecule's ability to fit into a binding pocket. unina.itresearchgate.net The flexibility of the propyl chain allows it to adopt various conformations, and the preferred conformation will be the one that minimizes steric clashes with both the quinolin-4-one core and the surrounding environment of a binding site. unina.itnih.gov
The presence of the N-alkyl substituent can also affect the planarity of the quinolin-4-one ring system. While the core itself is largely planar, the interaction between the propyl group and adjacent atoms can lead to minor distortions. Conformational analysis can reveal the most stable rotamers of the propyl group and how these might impact molecular recognition.
Influence on Molecular Lipophilicity and Other Physicochemical Descriptors
One of the most significant effects of the N-propyl group is its contribution to the molecule's lipophilicity. beilstein-journals.orgnih.govnih.govresearchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).
The addition of an alkyl chain like the propyl group generally increases the lipophilicity of a molecule. beilstein-journals.org This increased lipophilicity can enhance the molecule's ability to cross cell membranes but may also lead to increased binding to plasma proteins and higher metabolic clearance. The table below illustrates the general trend of how alkyl chain length can affect lipophilicity.
| N-Substituent | Approximate Contribution to logP | Expected Impact on this compound |
| Hydrogen | Baseline | Reference for comparison. |
| Methyl | ~ +0.5 | Increased lipophilicity compared to the unsubstituted analogue. |
| Ethyl | ~ +1.0 | Further increase in lipophilicity. |
| Propyl | ~ +1.5 | Significant increase in lipophilicity, affecting solubility and membrane permeability. |
The N-propyl group also influences other physicochemical descriptors such as molecular weight, polar surface area (PSA), and the number of rotatable bonds. These parameters are crucial in computational models used to predict a compound's drug-likeness and potential for oral bioavailability. While the nitro group contributes significantly to the PSA, the propyl group adds to the molecular weight and flexibility.
Strategic Modifications of the Quinolinone Scaffold for Tailored Molecular Design of this compound Analogues
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and antiviral properties. nih.gov The therapeutic potential of these compounds can be finely tuned through strategic modifications at various positions of the bicyclic ring system. For analogues of this compound, the substituents at the N1, C2, C3, C5, C6, C7, and C8 positions are all critical determinants of the molecule's pharmacological profile. nih.govpharmacy180.com
The design of novel analogues of this compound leverages established structure-activity relationship (SAR) principles to enhance desired biological activities and pharmacokinetic properties. Key positions on the quinolinone ring are targeted for modification to optimize interactions with biological targets.
Table 1: Key Positions for Modification on the Quinolin-4-one Scaffold and Their General Impact on Activity
| Position | Common Substituents | General Impact on Biological Activity |
| N1 | Alkyl (e.g., ethyl, cyclopropyl), Aryl | Influences potency and spectrum of activity. Small alkyl or cyclopropyl groups are often favorable for antibacterial activity. pharmacy180.com |
| C2 | Hydrogen, Alkyl, Aryl | Substitution can modulate activity; often, small or no substituent is preferred to avoid steric hindrance. |
| C3 | Carboxylic acid | Essential for the antibacterial activity of many quinolones by facilitating DNA gyrase binding. pharmacy180.com |
| C5 | Amino, Methyl, Halogen | Can enhance activity and cell penetration. pharmacy180.com |
| C6 | Halogen (especially Fluorine), Nitro | Crucial for potency. A fluorine atom is a hallmark of fluoroquinolone antibiotics, significantly boosting antibacterial efficacy. A nitro group can confer other activities, such as anticancer properties. pharmacy180.comnih.gov |
| C7 | Piperazinyl, Pyrrolidinyl rings | Significantly impacts antibacterial spectrum and potency by interacting with DNA gyrase. pharmacy180.com |
| C8 | Halogen, Methoxy | Modulates activity spectrum and can reduce photosensitivity. pharmacy180.com |
For the specific scaffold of this compound, the N1-propyl group and the C6-nitro group are defining features. The N1-substituent is known to be a critical factor for the biological activity of quinolones. While cyclopropyl and ethyl groups are well-studied and often associated with potent antibacterial activity, the impact of a propyl group is also of significant interest. For instance, the synthesis of Ethyl 6-nitro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylate highlights the feasibility of incorporating a propyl group at this position in conjunction with a 6-nitro substituent. nih.gov
The C6-nitro group is another key modification. While a fluorine atom at C6 is characteristic of the highly successful fluoroquinolone antibiotics, the nitro group is an important pharmacophore in its own right. pharmacy180.comnih.gov The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the quinolinone ring system, potentially leading to different biological activities. nih.govnih.gov Indeed, nitro-containing compounds have been investigated for a range of therapeutic applications, including as anticancer agents. nih.gov
Design Principles for Derivatives Based on Quantum Chemical and SAR Insights
The rational design of novel this compound analogues is increasingly guided by computational methods, including quantum chemical studies and molecular docking, in conjunction with established SAR principles. nih.gov These in silico approaches provide valuable insights into the electronic properties of the molecules and their potential interactions with biological targets, thereby streamlining the drug discovery process.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine various molecular properties that are believed to influence biological activity. These properties include:
Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap can be an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule might interact with a biological receptor through electrostatic interactions or hydrogen bonding.
Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions and the reactivity of different parts of the molecule.
By analyzing these quantum chemical descriptors for a series of this compound analogues and correlating them with their experimentally determined biological activities, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. Such models provide a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the activity of novel, unsynthesized compounds.
Molecular docking studies complement these quantum chemical insights by simulating the binding of the designed analogues to the active site of a specific biological target, such as a bacterial enzyme (e.g., DNA gyrase) or a protein kinase involved in cancer. nih.gov These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, offering a structural basis for the observed SAR.
Table 2: Application of Computational Methods in the Design of Quinolinone Analogues
| Computational Method | Application in Molecular Design | Insights Gained |
| Quantum Chemical Calculations (e.g., DFT) | Determination of electronic properties of analogues. | Understanding of reactivity, stability, and charge distribution. Correlation of electronic descriptors with biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models for biological activity. | Identification of key structural features that positively or negatively influence activity. Prioritization of synthetic targets. |
| Molecular Docking | Simulating the binding of analogues to a biological target. | Prediction of binding modes and affinities. Rationalization of SAR at a molecular level. |
In the context of designing analogues of this compound, these principles can be applied as follows:
Substitution on the Benzene Ring: Further substitutions on the benzene portion of the quinolinone ring (positions 5, 7, and 8) can be explored. SAR data from related quinolones suggests that small substituents at C5 or a piperazine-like moiety at C7 could be beneficial. pharmacy180.com QSAR models can help in predicting the optimal nature of these substituents (e.g., electron-donating or electron-withdrawing) to complement the effects of the C6-nitro group.
Isosteric Replacement of the Nitro Group: While the nitro group is a key feature, its replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl) could be investigated to modulate activity and potentially reduce any toxicity associated with the nitro moiety. Quantum chemical methods would be invaluable in identifying isosteres that maintain a similar electronic influence on the quinolinone scaffold.
By integrating these computational design principles with established SAR, the development of novel this compound analogues can be pursued in a more targeted and efficient manner, increasing the likelihood of identifying compounds with enhanced and tailored therapeutic properties.
Investigation of Molecular Interactions and Mechanistic Insights for 6 Nitro 1 Propylquinolin 4 One
Characterization of Non-Covalent Interaction Motifs
Non-covalent interactions are fundamental to the supramolecular assembly, crystal packing, and biological activity of molecules like 6-Nitro-1-propylquinolin-4-one. mdpi.com These forces, although weaker than covalent bonds, collectively govern the molecule's physical properties and its recognition by other chemical species. nih.gov
Hydrogen Bonding Networks Involving the Quinolinone System
Hydrogen bonding plays a critical role in the molecular recognition of quinolinone derivatives. The primary site for hydrogen bond acceptance in this compound is the oxygen atom of the C4-carbonyl group. This group can readily interact with hydrogen bond donors (HBDs) such as water, alcohols, or N-H groups from biological macromolecules.
| Functional Group | Atom | Role | Potential Interaction Partner | Relative Strength |
|---|---|---|---|---|
| Carbonyl (C=O) | Oxygen | Acceptor | O-H, N-H donors | Strong |
| Nitro (NO₂) | Oxygen | Acceptor | O-H, N-H donors | Weak/Unlikely unl.edu |
| Aromatic/Alkyl C-H | Hydrogen | Donor | Carbonyl Oxygen, Nitro Oxygen | Very Weak |
Pi-Stacking Interactions in Aggregates and Solutions
The extended π-system of the quinolinone core, rendered electron-deficient by the potent electron-withdrawing 6-nitro group, is highly susceptible to π-stacking interactions. These interactions are crucial for the stability of crystal lattices and the binding of the molecule to biological targets like proteins and nucleic acids. rsc.orgnih.gov
Theoretical and experimental studies on nitroarenes demonstrate that they form very strong stacking interactions with electron-rich aromatic systems, such as the side chains of amino acids like tryptophan, tyrosine, and phenylalanine. nih.gov The interaction energy for such complexes can be significant, reaching up to -14.6 kcal/mol. nih.gov The geometry of these interactions is typically parallel-displaced, maximizing the favorable electrostatic and dispersion forces while minimizing repulsion. nih.gov The presence of the nitro group polarizes the aromatic ring, enhancing the electrostatic component of the π-stacking interaction. rsc.org
| Nitroaromatic | Interacting Amino Acid | Interaction Energy (kcal/mol) |
|---|---|---|
| Nitrobenzene | Tryptophan | -10.1 |
| Nitrobenzene | Tyrosine | -8.2 |
| Nitrobenzene | Phenylalanine | -7.5 |
| 1,3-Dinitrobenzene | Tryptophan | -12.5 |
| 1,3,5-Trinitrobenzene | Tryptophan | -14.6 |
Data derived from computational studies on model systems. nih.gov
Other Intermolecular Forces (e.g., Van der Waals, Dipole-Dipole) and Their Significance
Beyond hydrogen bonding and π-stacking, other intermolecular forces contribute significantly to the molecular behavior of this compound.
Dipole-Dipole Interactions: The molecule possesses a substantial permanent dipole moment due to the highly polar carbonyl and nitro groups. These groups create a separation of charge across the molecule, leading to strong electrostatic dipole-dipole interactions that influence its orientation in the solid state and its solubility in polar solvents.
The combination of these varied non-covalent forces dictates the molecule's crystal packing, melting point, solubility, and its ability to form stable complexes with other molecules. mdpi.com
Electron Transfer Processes and Redox Behavior of Nitro-Substituted Quinolinones
The electronic character of this compound is dominated by the powerful electron-withdrawing nature of the 6-nitro group. This feature significantly lowers the electron density of the aromatic system, making the molecule a potent electron acceptor and highly susceptible to reduction. nih.gov This redox activity is central to its chemical reactivity and has implications for its metabolic pathways. Electron transfer processes involving quinone and quinolone derivatives are fundamental in many biological and chemical systems. frontiersin.orgresearchgate.net
Theoretical Considerations of Nitro Group Reduction
The reduction of an aromatic nitro group is a well-established chemical transformation that typically proceeds in a stepwise manner, involving the transfer of six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂). nih.gov The process can occur via a radical mechanism involving single-electron transfers or through successive two-electron (hydride equivalent) transfers. nih.govwikipedia.org
The classical pathway for this reduction involves distinct intermediates:
Nitro to Nitroso: The initial two-electron reduction of the nitro group yields a nitroso derivative (R-N=O).
Nitroso to Hydroxylamine (B1172632): A further two-electron reduction converts the nitroso intermediate into a hydroxylamine (R-NHOH). wikipedia.orgmdpi.com
Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamine gives the corresponding amine (R-NH₂).
Each of these steps involves a change in the oxidation state of the nitrogen atom. This transformation dramatically alters the electronic properties of the substituent, changing it from a strongly electron-withdrawing group (Hammett constant σp = +0.78 for -NO₂) to a strongly electron-donating group (σp = -0.66 for -NH₂), which in turn profoundly impacts the reactivity of the entire molecule. nih.gov
| Step | Reactant | Product | Total Electrons Transferred | Total Protons Transferred |
|---|---|---|---|---|
| 1 | Ar-NO₂ (Nitro) | Ar-N=O (Nitroso) | 2e⁻ | 2H⁺ |
| 2 | Ar-N=O (Nitroso) | Ar-NHOH (Hydroxylamine) | 4e⁻ | 4H⁺ |
| 3 | Ar-NHOH (Hydroxylamine) | Ar-NH₂ (Amine) | 6e⁻ | 6H⁺ |
Reaction Mechanisms Involving the this compound Moiety
The reactivity of the this compound framework is largely dictated by the activating effect of the 6-nitro substituent. By withdrawing electron density through both inductive and resonance effects, the nitro group renders the quinolinone ring system electrophilic and thus susceptible to attack by nucleophiles. nih.govnih.gov
A primary mechanism for the functionalization of such electron-deficient aromatic systems is Nucleophilic Aromatic Substitution (SNAr) . wikipedia.orgchemistrysteps.com This reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization. youtube.comlibretexts.org This stabilization is a key factor in enabling the reaction to proceed. nih.gov
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was initially attacked.
While the nitro group itself is generally not the leaving group in SNAr reactions, its presence in the ortho or para position relative to a leaving group (like a halide) dramatically accelerates the rate of substitution. chemistrysteps.comlibretexts.org In this compound, the nitro group activates the entire ring system. For instance, if a suitable leaving group were present at the C5 or C7 positions, nucleophilic substitution would be highly favored. Furthermore, the strong activation by the nitro group can facilitate other transformations, such as cine-substitution, where the nucleophile attacks at an unsubstituted position followed by the elimination of a different group, or domino reactions that are initiated by the reduction of the nitro group itself. nih.govmdpi.comresearchgate.net
Role as a Substrate in Nucleophilic Aromatic Substitution (SNAr) Reactions
The structure of this compound contains a quinolone ring system activated by a strong electron-withdrawing nitro group (-NO₂). This feature, in principle, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of a leaving group.
For an SNAr reaction to occur, a suitable leaving group must be present on the quinolone ring, typically a halide. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group, particularly when they are positioned ortho or para to the leaving group. libretexts.orgyoutube.comnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction. youtube.com
In the case of this compound, if a leaving group were present at a position activated by the 6-nitro group (e.g., the 5- or 7-position), the compound would be expected to serve as a substrate for SNAr. The reaction would proceed via the formation of a resonance-stabilized carbanion intermediate. The nucleophile would attack the carbon atom bearing the leaving group, and the negative charge would be delocalized onto the nitro group. youtube.com The subsequent departure of the leaving group would restore the aromaticity of the quinolone ring. The general reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I. nih.gov
Table 1: Predicted Susceptibility of Halogenated 6-Nitro-1-propylquinolin-4-ones to SNAr
| Position of Leaving Group (X) | Predicted Reactivity with Nucleophiles | Rationale |
| C-5 or C-7 | High | The leaving group is ortho or para to the electron-withdrawing nitro group, allowing for effective stabilization of the Meisenheimer complex. |
| C-8 | Moderate to Low | The leaving group is meta to the nitro group, resulting in less effective resonance stabilization of the intermediate. |
| C-2, C-3 | Low | These positions are part of the pyridinone ring, and their reactivity would be influenced by the N-propyl group and the carbonyl function. |
This table is based on theoretical principles of SNAr reactions and not on experimental data for this compound.
Pathways for Chemical Transformations (e.g., nitro group reduction to amino)
The nitro group of this compound is susceptible to reduction, a common transformation for aromatic nitro compounds. This reduction can proceed through various pathways to yield different products, with the most common being the formation of the corresponding amino group (6-amino-1-propylquinolin-4-one).
The reduction of an aromatic nitro group is a stepwise process that involves the transfer of six electrons. Intermediates such as nitroso and hydroxylamino derivatives can be formed along the reaction pathway. The final product depends on the choice of reducing agent and the reaction conditions.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. This method is generally clean and provides high yields of the corresponding amine. mdpi.com
Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective for nitro group reduction.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine, cyclohexene, or formic acid, in the presence of a catalyst.
Chemical Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄), can also be employed for the reduction of nitroarenes. nih.govnih.gov
The choice of the reduction method can be critical to avoid the reduction of other functional groups within the molecule. For this compound, milder reducing conditions might be necessary to selectively reduce the nitro group without affecting the quinolone ring system.
Table 2: Potential Products from the Reduction of this compound
| Reagent and Conditions | Major Product | Intermediate(s) |
| H₂, Pd/C | 6-Amino-1-propylquinolin-4-one | 6-Nitroso-1-propylquinolin-4-one, 6-Hydroxylamino-1-propylquinolin-4-one |
| Fe, HCl | 6-Amino-1-propylquinolin-4-one | 6-Nitroso-1-propylquinolin-4-one, 6-Hydroxylamino-1-propylquinolin-4-one |
| NaBH₄, Catalyst | 6-Amino-1-propylquinolin-4-one | 6-Nitroso-1-propylquinolin-4-one, 6-Hydroxylamino-1-propylquinolin-4-one |
| Controlled Potential Electrolysis | 6-Hydroxylamino-1-propylquinolin-4-one or 6-Amino-1-propylquinolin-4-one | 6-Nitroso-1-propylquinolin-4-one |
This table illustrates the theoretically expected products based on established reduction methodologies for aromatic nitro compounds and does not represent experimentally verified outcomes for this compound.
Future Research Directions and Advanced Perspectives for 6 Nitro 1 Propylquinolin 4 One Chemistry
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
The future of 6-nitro-1-propylquinolin-4-one chemistry is intrinsically linked to the development of sophisticated and efficient synthetic methodologies to generate a diverse library of complex derivatives. While classical methods like the Gould-Jacobs reaction provide a foundational route to the quinolin-4-one core, contemporary research is focused on more versatile and atom-economical strategies. nih.gov
One promising avenue is the late-stage functionalization of the pre-formed this compound scaffold. This approach allows for the direct introduction of various substituents at specific positions, thereby rapidly generating structural diversity. For instance, the nitro group itself can serve as a synthetic handle for further transformations. mdpi.com Reduction of the nitro group to an amine opens up a plethora of subsequent reactions, including amide bond formation, sulfonylation, and the introduction of novel heterocyclic rings.
Furthermore, the quinolin-4-one ring is amenable to various C-H activation and cross-coupling strategies. Transition-metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce aryl, vinyl, and alkynyl groups at specific positions on the carbocyclic ring, provided that appropriate halogenated precursors of this compound are synthesized. The development of regioselective C-H functionalization methods would be a particularly significant advancement, obviating the need for pre-functionalized starting materials. nih.gov
The exploration of multicomponent reactions (MCRs) also presents an efficient pathway to complex derivatives. Designing novel MCRs that incorporate the core structural motifs of this compound could lead to the one-pot synthesis of highly functionalized and structurally intricate molecules, saving time and resources.
Finally, the application of flow chemistry and automated synthesis platforms can accelerate the exploration of reaction conditions and the generation of derivative libraries. scienceintheclassroom.org These technologies enable rapid optimization of reaction parameters and the synthesis of a large number of analogs for structure-activity relationship (SAR) studies.
Table 1: Potential Synthetic Strategies for Diversification of this compound
| Strategy | Description | Potential Outcome |
| Late-Stage Functionalization | Modification of the existing this compound core. | Introduction of diverse functional groups at various positions. |
| C-H Activation/Cross-Coupling | Direct functionalization of C-H bonds or coupling with organometallic reagents. | Formation of new carbon-carbon and carbon-heteroatom bonds. |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | Rapid assembly of complex molecular architectures. |
| Flow Chemistry/Automation | Continuous reaction processing and automated synthesis platforms. | Accelerated reaction optimization and library synthesis. |
Advanced Computational Approaches for Predictive Molecular Behavior and Reaction Pathways
Computational chemistry is set to play an increasingly pivotal role in unraveling the intricacies of this compound chemistry. Advanced computational models can provide deep insights into the molecule's electronic structure, reactivity, and potential reaction pathways, thereby guiding synthetic efforts and rational drug design. mdpi.com
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic properties of this compound and its derivatives. nih.gov By mapping the electron density distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com This information is invaluable for designing regioselective reactions and understanding the molecule's reactivity profile.
Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its interactions with biological macromolecules, such as enzymes or receptors. nih.gov These simulations provide a dynamic picture of how the molecule behaves in a biological environment, which is crucial for understanding its mechanism of action and for designing derivatives with improved pharmacological properties.
Furthermore, the prediction of reaction pathways and transition states using computational methods can significantly accelerate the discovery of novel synthetic routes. rsc.orgchemrxiv.orgchemrxiv.org By calculating the energy barriers for different potential reactions, chemists can identify the most feasible synthetic strategies before embarking on extensive experimental work. This predictive capability can save considerable time and resources in the laboratory. Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful for modeling enzymatic reactions involving this compound derivatives, providing insights into their metabolism and potential for drug-drug interactions.
Table 2: Advanced Computational Methods and Their Applications
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Electronic structure analysis. | Reactivity, sites of electrophilic/nucleophilic attack. |
| Molecular Dynamics (MD) | Simulation of molecular motion. | Conformational preferences, binding interactions with biomolecules. |
| Reaction Pathway Prediction | Calculation of transition state energies. | Feasibility of synthetic routes, reaction mechanisms. |
| QM/MM | Hybrid quantum and classical mechanics. | Modeling of enzymatic reactions and metabolism. |
High-Throughput Computational Screening and Combinatorial Chemistry in Analogue Discovery
The discovery of novel analogues of this compound with desired properties can be significantly expedited through the synergy of high-throughput computational screening (HTCS) and combinatorial chemistry. mdpi.com This integrated approach allows for the rapid exploration of a vast chemical space to identify promising lead compounds.
High-throughput virtual screening involves the use of computational models to evaluate large libraries of virtual compounds for their potential to interact with a specific biological target. nih.gov By employing docking simulations and other computational techniques, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. This virtual screening approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) of physical compound libraries. mdpi.com
Combinatorial chemistry provides the synthetic means to generate large, diverse libraries of compounds based on the this compound scaffold. acs.orgrsc.org By systematically varying the substituents at different positions of the molecule, a vast array of analogues can be synthesized. Solid-phase synthesis is a particularly powerful technique for combinatorial library generation, as it allows for the efficient and automated production of a large number of compounds.
The integration of HTCS and combinatorial chemistry creates a powerful discovery engine. Virtual screening can be used to design focused combinatorial libraries that are enriched with compounds likely to be active. The synthesized libraries can then be experimentally screened, and the results can be used to refine the computational models for the next round of virtual screening and library design. This iterative cycle of design, synthesis, and testing can rapidly lead to the identification of potent and selective analogues of this compound.
Integration of Multidisciplinary Methodologies for Comprehensive Understanding of Structure-Reactivity Relationships
A truly comprehensive understanding of the structure-reactivity relationships (SRRs) of this compound and its derivatives necessitates the integration of multiple scientific disciplines. By combining insights from synthetic chemistry, computational modeling, and various analytical techniques, a more complete picture of how molecular structure dictates chemical reactivity and biological activity can be achieved. libretexts.org
Synthetic chemists can generate a systematic series of analogues with well-defined structural modifications. These compounds then serve as probes to investigate how changes in stereochemistry, electronic properties, and steric bulk influence the molecule's behavior.
Computational chemists can then use these experimentally characterized compounds to build and validate quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.com These models can identify the key molecular descriptors that correlate with reactivity and biological activity, providing a predictive framework for the design of new derivatives.
Advanced analytical techniques, such as X-ray crystallography, can provide precise three-dimensional structural information, which is essential for understanding the subtle interplay of intramolecular and intermolecular forces that govern reactivity. Spectroscopic methods, including NMR and mass spectrometry, are crucial for characterizing the structures of new derivatives and for studying reaction kinetics and mechanisms.
By integrating these diverse methodologies, researchers can move beyond a qualitative understanding of SRRs to a more quantitative and predictive science. This holistic approach will be instrumental in unlocking the full potential of this compound chemistry for the development of new technologies and therapeutic interventions.
Q & A
Q. What are the recommended synthetic routes for 6-Nitro-1-propylquinolin-4-one, and how can reaction conditions be optimized for yield and purity?
The synthesis of nitro-substituted quinolinones typically involves cyclization of nitro-substituted precursors or post-functionalization of preformed quinolinone scaffolds. For example:
- Nitro-group introduction : Direct nitration of 1-propylquinolin-4-one using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize over-nitration .
- Propyl-group installation : Alkylation of 6-nitroquinolin-4-one with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>60%) are achievable by optimizing stoichiometry (1.2 eq alkylating agent) and reaction time (12–24 hrs) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm propyl-chain integration (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups) and nitro-group effects on aromatic protons (deshielding at C5/C7) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.1) .
- X-ray crystallography : Use SHELXL for structure refinement. Key metrics include bond-length consistency (C-NO₂: ~1.47 Å) and dihedral angles to assess planarity .
Q. How can researchers evaluate the basic biological activity of this compound?
- In vitro assays :
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Substituent variation : Replace the nitro group with Cl, NH₂, or OCH₃ to assess electronic effects on bioactivity .
- Propyl-chain modification : Test methyl, cyclopropyl, or branched alkyl groups to probe steric effects .
- Data analysis : Multivariate regression (e.g., PLS) to correlate logP, Hammett σ values, and bioactivity .
Q. How should contradictory results in biological assays (e.g., varying IC₅₀ across cell lines) be addressed?
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Crystallization issues : Nitro groups often induce polymorphism or twinning.
- Strategies :
Methodological Considerations
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | Method | Expected Outcome | Reference |
|---|---|---|---|
| Purity | HPLC (C18, 254 nm) | >95% area | |
| Melting Point | DSC | 182–185°C | |
| LogP | Shake-flask (octanol/water) | 2.1 ± 0.3 | |
| Aqueous Solubility | UV-Vis (pH 7.4 buffer) | 0.12 mg/mL |
Q. How can computational methods complement experimental studies of this compound?
Q. What ethical and reproducibility standards should govern research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
